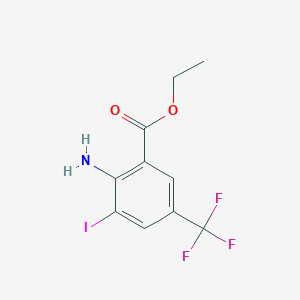

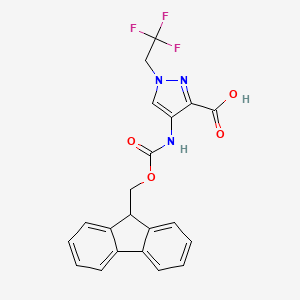

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 2490401-56-2 . It has a molecular weight of 359.09 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3INO2/c1-2-17-9(16)6-3-5(10(11,12)13)4-7(14)8(6)15/h3-4H,2,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with trifluoromethyl groups are known to undergo various reactions. For instance, the trifluoromethyl group can be introduced through nucleophilic substitution by a fluoride .Wissenschaftliche Forschungsanwendungen

Synthesis of Esters and Phosphoric Acid Derivatives

Research by Mitsunobu and Yamada (1967) has shown that various esters, including ethyl benzoate, can be synthesized through reactions involving carboxylic acids, phosphites, and azodicarboxylate under specific conditions. This process underscores the versatility of ethyl benzoate derivatives in forming esters of carboxylic and phosphoric acid, highlighting potential applications in synthesizing complex organic molecules (Mitsunobu & Yamada, 1967).

Development of Pharmaceutical Agents

França, Leão, and de Souza (2020) explored the continuous-flow synthesis of benzocaine, a related ethyl ester, demonstrating advanced methodologies for enhancing pharmaceutical production efficiency. Their work indicates the potential for applying similar synthetic strategies to Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate in the development of local anesthetics or other pharmaceutical compounds (França, Leão, & de Souza, 2020).

Fluorinated Compound Synthesis

Coe, Markou, and Tatlow (1997) reported on the synthesis of fluorinated compounds, showcasing the importance of ethyl benzoate derivatives in creating molecules with potential applications in medicinal chemistry, such as in the development of novel cancer treatments or imaging agents (Coe, Markou, & Tatlow, 1997).

Peptide Inhibitor Synthesis

Angelastro, Bey, Mehdi, and Peet (1992) discussed the preparation of a peptidyl 2,2-difluoro-3-aminopropionate, demonstrating the role of ethyl esters in synthesizing peptide inhibitors. This research suggests potential applications in designing inhibitors for proteases, which could be relevant for this compound in the context of drug discovery (Angelastro, Bey, Mehdi, & Peet, 1992).

Spectroscopic and Theoretical Studies

Koca, Sert, Gümüş, Kani, and Çırak (2014) conducted spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into the molecular structure, vibrational frequencies, and electronic properties of such compounds. Their work highlights the importance of detailed characterizations in understanding the properties and potential applications of ethyl ester derivatives in materials science and molecular engineering (Koca et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3INO2/c1-2-17-9(16)6-3-5(10(11,12)13)4-7(14)8(6)15/h3-4H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVPBUXCNBQIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

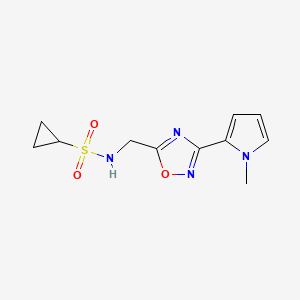

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)

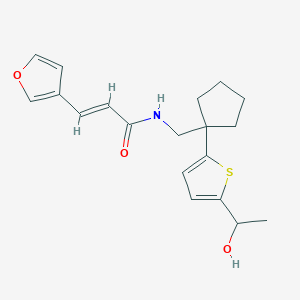

![methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2645144.png)

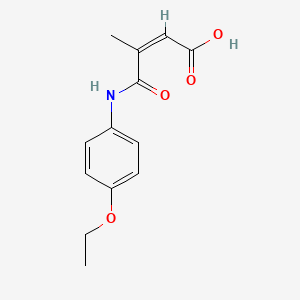

![3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2645158.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2645159.png)